Product packaging for 3-Chloro-2,5-dinitroindazole(Cat. No.:CAS No. 68159-06-8)

3-Chloro-2,5-dinitroindazole

Cat. No.: B13783229
CAS No.: 68159-06-8
M. Wt: 242.57 g/mol
InChI Key: TZUUMLAKXRSPRV-UHFFFAOYSA-N
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Description

Significance of the Indazole Heterocycle in Organic Synthesis and Advanced Materials Research

The indazole, or isoindazole, is a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring. nih.gov This 10-π electron system is a versatile building block in organic synthesis, largely due to its wide array of biological and pharmacological properties. chim.itplos.org For decades, indazole derivatives have been a subject of intense research, leading to the development of compounds with applications in medicinal chemistry and materials science. ethernet.edu.etrasayanjournal.co.iniucr.org The structural and functional diversity of indazoles has made them a privileged scaffold in drug discovery, with derivatives showing promise as anti-inflammatory, anticancer, and antiparasitic agents. plos.orgrasayanjournal.co.iniucr.org

In the realm of advanced materials research, the photophysical properties of the indazole moiety have recently gained prominence. chim.itethernet.edu.et The unique electronic structure of the indazole ring system makes it a candidate for the development of novel fluorescent materials and organic light-emitting diodes (OLEDs). researchgate.netgoogle.com Researchers are exploring how the introduction of various functional groups to the indazole core can tune its optical and electronic properties for specific applications in materials science. researchgate.netgoogle.com

Overview of Dinitro- and Chloro-Substituted Indazoles in Chemical Literature

The functionalization of the indazole ring with electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl) substituents, significantly modifies its chemical reactivity and physical properties. The literature describes numerous synthetic strategies for preparing such derivatives.

Dinitro-substituted indazoles are often synthesized through the nitration of a mononitroindazole precursor. For example, the nitration of 5-nitroindazole (B105863) with a mixture of nitric acid and acetic anhydride (B1165640) can yield both 2,5-dinitroindazole and 3,5-dinitroindazole. chemicalbook.com Similarly, methods have been developed for the synthesis of 2-aryl-4,6-dinitro-2H-indazoles starting from 2,4,6-trinitrotoluene (B92697) (TNT). sielc.comresearchgate.net These dinitro compounds are important intermediates, and their reactivity, particularly in nucleophilic substitution reactions, has been explored. chemicalbook.comchemicalbook.com For instance, in some dinitroindazoles, one of the nitro groups can be selectively displaced by various nucleophiles. chim.it

Chloro-substituted indazoles are also a significant class of compounds, often used as precursors in cross-coupling reactions to build more complex molecules. chim.it The direct chlorination of the indazole ring, typically at the 3-position, can be achieved using reagents like N-chlorosuccinimide (NCS). The synthesis of various chloro-nitro-substituted indazoles has been reported, such as 3-chloro-6-nitro-1H-indazole derivatives, which have been investigated for their potential biological activities. chemicalbook.com The presence of both chloro and nitro groups on the indazole scaffold offers multiple sites for further chemical modification.

Research Landscape and Specific Focus on 3-Chloro-2,5-dinitroindazole

While the chemical literature is rich with studies on various halogenated and nitrated indazoles, specific research on This compound is notably sparse in publicly accessible scientific journals. The compound is primarily cataloged by chemical suppliers, which provides fundamental data but lacks in-depth research findings.

The available information identifies the compound with the CAS Number 68159-06-8 . Its molecular structure indicates a 2H-indazole tautomer, where a nitro group is attached to the nitrogen at position 2, another nitro group is at position 5 of the benzene ring, and a chlorine atom is at position 3 of the pyrazole ring.

Detailed experimental studies, including specific synthesis protocols, comprehensive spectroscopic characterization (such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and single-crystal X-ray diffraction analysis for this compound are not readily found in the reviewed literature. The synthesis would likely involve the chlorination of 2,5-dinitroindazole or the nitration of a 3-chloro-5-nitroindazole precursor, following general principles of electrophilic aromatic substitution and functionalization of the indazole ring. However, without specific published research, the precise conditions and outcomes of such reactions for this particular isomer remain speculative.

The table below summarizes the basic properties of this compound compiled from available data.

PropertyValue
IUPAC Name 3-chloro-2,5-dinitro-2H-indazole
CAS Number 68159-06-8
Molecular Formula C₇H₃ClN₄O₄
Molecular Weight 242.58 g/mol
Density 1.95 g/cm³

This data is compiled from chemical supplier databases.

Further research would be necessary to fully elucidate the chemical, physical, and potential functional properties of this specific compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClN4O4 B13783229 3-Chloro-2,5-dinitroindazole CAS No. 68159-06-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68159-06-8

Molecular Formula

C7H3ClN4O4

Molecular Weight

242.57 g/mol

IUPAC Name

3-chloro-2,5-dinitroindazole

InChI

InChI=1S/C7H3ClN4O4/c8-7-5-3-4(11(13)14)1-2-6(5)9-10(7)12(15)16/h1-3H

InChI Key

TZUUMLAKXRSPRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN(C(=C2C=C1[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Transformations of 3 Chloro 2,5 Dinitroindazole

Influence of Halogen and Nitro Groups on Ring Reactivity

The presence of a halogen and, more significantly, two nitro groups imparts a strong electrophilic character to the indazole core. This electronic deficiency is central to understanding the molecule's reactivity, particularly in substitution reactions.

The indazole ring in 3-chloro-2,5-dinitroindazole is highly activated for nucleophilic aromatic substitution (SNAr). libretexts.org This is a direct consequence of the potent electron-withdrawing nature of the two nitro groups. libretexts.org In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. nih.gov

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group (the C3 carbon attached to chlorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. encyclopedia.pubresearchgate.net

Elimination Step: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

The stability of the Meisenheimer complex is the key to the facility of the reaction. In this compound, the nitro groups are positioned to effectively stabilize the negative charge of this intermediate through resonance. The N2-nitro group is ortho and the C5-nitro group is para relative to the site of nucleophilic attack (C3). This ortho-para relationship allows the negative charge to be delocalized onto the highly electronegative oxygen atoms of the nitro groups, significantly lowering the activation energy for the reaction. libretexts.orgresearchgate.net This makes the C3-chloro substituent an excellent leaving group and the molecule highly susceptible to nucleophilic attack at this position.

The strong electron-withdrawing effects of the nitro groups render the C3 position of the indazole ring exceptionally electrophilic and ripe for functionalization. The chlorine atom at this position serves as a readily displaceable leaving group, opening a gateway for the introduction of a wide array of new functional groups through SNAr reactions. This targeted activation allows for the strategic derivatization of the indazole scaffold, enabling the synthesis of a diverse library of compounds from a single precursor. The reactivity at C3 is so enhanced that substitutions with various nucleophiles can often proceed under mild conditions. researchgate.net

Derivatization and Functionalization Reactions

The primary route for the derivatization of this compound is through nucleophilic displacement of the C3-chloride. The electron-deficient nature of the ring system welcomes attack from a variety of nucleophiles.

Research on similarly structured halogenated and nitrated heterocyclic systems demonstrates a broad scope of potential transformations. The principles governing these reactions are directly applicable to this compound.

Nitrogen and sulfur nucleophiles readily displace the chloro group in activated systems. Studies on 3-halo-5-nitroindazoles show that they react efficiently with secondary amines like piperidine (B6355638) and dimethylamine (B145610) to yield the corresponding 3-aminoindazole derivatives. researchgate.net Similarly, activated chloro-nitro aromatic compounds have been shown to react with thiophenol, where the sulfur atom acts as the nucleophile to displace the chloride and form a new carbon-sulfur bond. researchgate.net These reactions exemplify the high reactivity of the C-Cl bond when activated by nitro groups.

Table 1: Examples of Amine and Thiol Substitution on Activated Heterocycles

Starting Material Nucleophile Product
3-Bromo-5-nitro-1-alkylindazole researchgate.net Piperidine 3-(Piperidin-1-yl)-5-nitro-1-alkylindazole
3-Chloro-5-nitro-1-alkylindazole researchgate.net Dimethylamine 3-(Dimethylamino)-5-nitro-1-alkylindazole

The electrophilic C3 position is also susceptible to attack by oxygen and carbon nucleophiles. For instance, 5-chloroindolizines, which are activated towards nucleophilic substitution by a ring nitrogen and a cyano group, react smoothly with sodium methoxide (B1231860) to produce 5-methoxyindolizines. beilstein-journals.org This provides a strong precedent for the reaction of this compound with alkoxides to form 3-alkoxy derivatives.

Carbon nucleophiles, such as those derived from active methylene (B1212753) compounds, can also participate in these substitution reactions. Malononitrile, in the presence of a base, has been shown to displace the chloride from 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, a similarly activated heterocyclic system, to form a new carbon-carbon bond. researchgate.net

Table 2: Examples of Oxygen and Carbon Nucleophile Substitution on Activated Heterocycles

Starting Material Nucleophile Product
5-Chloroindolizine derivative beilstein-journals.org Sodium methoxide 5-Methoxyindolizine derivative

Reduction Chemistry of Nitro Groups in the Presence of Chlorine

The reduction of the nitro groups in dinitroindazoles is a key transformation for the synthesis of aminoindazoles, which are valuable precursors for more complex heterocyclic systems. The presence of a chlorine atom on the indazole ring influences the reduction process.

The selective reduction of one or both nitro groups to amino groups in dinitroindazoles can be achieved using various reagents and conditions. For instance, the reduction of both nitro groups of 5,6-dinitroindazole can be efficiently carried out using 10% Pd/C and hydrazine (B178648) hydrate (B1144303) in refluxing methanol. researchgate.net Monoreduction has been achieved using 1,4-cyclohexadiene (B1204751) (CHD) as a hydrogen donor with 10% Pd/C in refluxing methanol. researchgate.net Aromatic nitro compounds can also be readily reduced to the corresponding amino compounds in good yields with hydrazine hydrate supported on alumina (B75360) in the presence of various iron catalysts. researchgate.net Furthermore, aromatic nitro compounds with electron-withdrawing groups, such as halogens, have been selectively and rapidly reduced to their amino derivatives using Baker's Yeast in a basic solution. researchgate.net

The choice of reducing agent and reaction conditions is crucial for achieving the desired level of reduction and for preserving other functional groups, such as the chlorine substituent.

Aminoindazoles are versatile intermediates that can undergo a variety of subsequent transformations. One of the most important reactions is diazotization, which involves treating the amino group with a nitrosating agent, such as sodium nitrite (B80452), to form a diazonium salt. acs.orgnih.gov These diazonium salts are highly reactive and can undergo cyclization reactions to form fused heterocyclic systems. For example, diazotization of substituted 2-(2-aminophenyl)indoles, followed by intramolecular coupling, leads to the formation of indolo[1,2-c]benzo mdpi.comthieme-connect.denih.govtriazines. thieme-connect.de Similarly, a tandem diazotization/cyclization approach is used to synthesize fused 1,2,3-triazinone-furazan/furoxan heterocyclic systems. nih.gov

Aminoindazoles can also participate in multicomponent cyclization reactions. For instance, a visible-light-driven three-component cyclization involving 3-aminoindazoles, enaminones, and bromodifluoroacetic acid derivatives provides a direct route to pyrimido[1,2-b]indazole derivatives. acs.org Additionally, copper-catalyzed cross-coupling of 3-aminoindazoles with sulfonyl hydrazides yields 1,3-substituted aminoindazoles. rsc.org

Cross-Coupling Reactions at the Halogenated Position

The chlorine atom at the 3-position of the indazole ring serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comnih.govlibretexts.org

The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent with an organic halide. tcichemicals.commdpi.com It has been successfully applied to unprotected, nitrogen-rich heterocycles like indazoles. nih.gov For the Suzuki-Miyaura coupling of 3-chloroindazole with various aryl and heteroaryl boronic acids, specific palladium precatalysts and ligands have been identified to achieve excellent yields under mild conditions. nih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for the successful coupling of chloroindazoles. nih.govnih.gov

Table 1: Influence of Ligands and Palladium Sources on the Suzuki-Miyaura Cross-Coupling of 3-Chloroindazole

Palladium Source (mol%) Ligand (mol%) Yield (%)
Pd(OAc)₂ (2) SPhos (3) 95
Pd(OAc)₂ (2) XPhos (3) 92
Pd(OAc)₂ (2) RuPhos (3) 88
Pd₂ (dba)₃ (2) SPhos (3) 90
P1 (1.0-1.5) - 91-99

Reaction conditions: 3-chloroindazole, boronic acid, palladium source, ligand, K₃PO₄, dioxane/H₂O, 60-100 °C. Data sourced from nih.gov.

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. thieme-connect.de This reaction has been used to synthesize alkynylated indoles and indazoles, which can be further modified. thieme-connect.denih.gov For instance, 3-iodoindazoles readily undergo Sonogashira coupling. thieme-connect.de While palladium-catalyzed cross-couplings are more facile with aryl iodides and bromides, specific ligands are required for aryl chlorides. thieme-connect.de

Copper-mediated coupling reactions offer an alternative to palladium-catalyzed methods for C-N and C-C bond formation. nih.govprinceton.edu A dual copper and photoredox catalysis system has been developed for the decarboxylative sp3 C–N coupling of 3-chloroindazole with a wide variety of alkyl carboxylic acids. nih.govresearchgate.net This method provides the N-alkylated indazole products as single regioisomers in good yields. nih.govresearchgate.net The mechanism of copper-mediated coupling reactions is complex and may involve Cu(I), Cu(II), and potentially Cu(III) intermediates. rsc.org

Table 2: Decarboxylative C–N Couplings of 3-Chloroindazole with Alkyl Carboxylic Acids

Alkyl Carboxylic Acid Product Yield (%)
Cyclohexyl carboxylic acid 90
1-Adamantanecarboxylic acid 86
Pivalic acid 70
Cyclopentyl carboxylic acid 80
Isobutyric acid 56

Reaction conditions: 3-chloroindazole, alkyl carboxylic acid, Ir photocatalyst, Cu catalyst, light irradiation. Data sourced from nih.govresearchgate.net.

Transition-metal-catalyzed C-H activation is an efficient strategy for the functionalization of heterocyclic compounds like indazoles. mdpi.comresearchgate.net Chelation-assisted C-H activation, where a directing group guides the metal catalyst to a specific C-H bond, allows for high regioselectivity. mdpi.comrsc.orgrsc.org For instance, Rh(III)-catalyzed chelation-assisted C–H activation/annulation of 2H-indazoles with diazo compounds has been used to synthesize various nitrogen-containing heterocycles. rsc.orgrsc.org Similarly, palladium-catalyzed chelation-assisted aroylation of 1-aryl-1H-indazoles has been developed, where the nitrogen atom of the indazole ring directs the functionalization to the ortho position of the 1-aryl group. nih.gov This strategy provides a direct method for introducing acyl groups at specific positions, further diversifying the chemical space of indazole derivatives. researchgate.net

Reactions Involving the Indazole Nitrogen Atoms

The presence of two nitrogen atoms (N1 and N2) in the indazole ring introduces the possibility of forming two different regioisomers during N-substitution reactions. The regiochemical outcome of these reactions is highly sensitive to a variety of factors, including the electronic nature of the substituents on the indazole core, the steric and electronic properties of the incoming electrophile (alkylating or arylating agent), and the specific reaction conditions employed, such as the base, solvent, and temperature. beilstein-journals.orgbeilstein-journals.org

The N-alkylation of indazoles often yields a mixture of N1 and N2-alkylated products, with the ratio being heavily influenced by the reaction parameters. researchgate.net For indazole systems, the 1H-tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. beilstein-journals.orgthieme-connect.de However, kinetic and thermodynamic factors can be manipulated to favor one isomer over the other.

Research on substituted indazoles has shown that both steric and electronic effects play a crucial role in determining the N1/N2 product distribution. nih.govresearchgate.net For instance, the presence of electron-withdrawing groups, such as the two nitro groups in this compound, significantly impacts the nucleophilicity of the nitrogen atoms. Specifically, studies on analogous substituted indazoles reveal that electron-withdrawing groups at the C7 position can lead to excellent N2 regioselectivity. beilstein-journals.orgnih.govresearchgate.net Conversely, bulky substituents at the C3 position tend to favor N1 alkylation due to steric hindrance around the N2 position. nih.govresearchgate.net

The choice of base and solvent system is a critical determinant of regioselectivity. The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is a promising system for achieving high N1 selectivity in the alkylation of many substituted indazoles. beilstein-journals.orgnih.govresearchgate.net In contrast, conditions such as Mitsunobu reactions have been shown to favor the formation of the N2-alkylated regioisomer. beilstein-journals.org In some cases, using potassium carbonate (K2CO3) in dimethylformamide (DMF) can result in nearly equal mixtures of N1 and N2 isomers. researchgate.netresearchgate.net

N-arylation reactions, often performed using methodologies like the Ullmann condensation or Buchwald-Hartwig coupling, are also subject to regioselective control. researchgate.netresearchgate.net For the N-arylation of 1H-indazole, conditions using copper iodide (CuI) as a catalyst and potassium phosphate (B84403) (K3PO4) as a base in 1,4-dioxane (B91453) can produce the N1-arylated product with high yield. researchgate.net The nature of the arylating agent, such as the presence of electron-withdrawing or donating groups on the aryl halide, can also influence the reaction rate and selectivity. researchgate.net

Reaction TypeReagents & ConditionsMajor ProductKey Influencing Factors
N-AlkylationAlkyl Halide, NaH, THFN1-IsomerFavored for many substituted indazoles, suggesting thermodynamic control or specific ion-pairing effects. beilstein-journals.orgnih.govresearchgate.net
N-AlkylationMitsunobu (e.g., Alcohol, DEAD, PPh3)N2-IsomerThe reaction mechanism is believed to favor attack at the more kinetically accessible N2 position. beilstein-journals.orgbeilstein-journals.org
N-AlkylationAlkyl Halide, K2CO3, DMFMixture of N1 and N2Often results in poor selectivity, yielding significant amounts of both isomers. thieme-connect.deresearchgate.netresearchgate.net
N-ArylationAryl Halide, CuI, K3PO4, 1,4-DioxaneN1-IsomerBuchwald-Hartwig conditions optimized for N1-arylation. researchgate.net

The selectivity of N-alkylation in indazoles is a complex interplay of thermodynamic and kinetic factors. researchgate.net The 1H-indazole tautomer is typically more stable thermodynamically than the 2H-tautomer. beilstein-journals.orgbeilstein-journals.orgthieme-connect.de Consequently, reactions that allow for equilibration often favor the N1-substituted product. beilstein-journals.org

Kinetic vs. Thermodynamic Control:

Kinetic Control: Under conditions where the reaction is rapid and irreversible, the product distribution is determined by the relative activation energies for the attack at N1 and N2. The N2 position is often considered more sterically accessible and its lone pair more kinetically available, leading to it being the favored site of attack under kinetic control. researchgate.net

Thermodynamic Control: In contrast, when reaction conditions permit the reversal of the initial alkylation step or isomerization between the N1 and N2 products, the more thermodynamically stable N1-isomer will predominate at equilibrium. beilstein-journals.org

Role of the Counter-ion and Solvent: The nature of the base used to deprotonate the indazole and the resulting counter-ion (e.g., Na+, K+) play a significant role. In non-polar solvents like THF, the formation of tight ion pairs between the indazolide anion and the metal cation can influence the regioselectivity. beilstein-journals.org It has been proposed that chelation between the counter-ion, the N2-nitrogen, and an adjacent substituent (like an ester or nitro group) can block the N2 position, thereby directing the alkylating agent to the N1 position. researchgate.netnih.gov In more polar, coordinating solvents like DMSO, solvent-separated ion pairs are more likely, which can alter the nucleophilicity of the nitrogen atoms and lead to different selectivity, sometimes favoring the N2 product. beilstein-journals.orgresearchgate.net

Steric and Electronic Effects: The substitution pattern on the indazole ring is a primary determinant of selectivity.

Steric Hindrance: Large substituents at the C3 or C7 positions sterically hinder attack at the adjacent N2 or N1 positions, respectively. thieme-connect.de For this compound, the chloro group at C3 provides some steric bulk near N2.

Electronic Effects: Electron-withdrawing groups, such as the nitro groups at C5 and the inherent effect of the chloro group at C3, decrease the electron density of the ring system. This reduction in nucleophilicity affects the reaction rates at both nitrogen atoms. The precise electronic distribution in the indazolide anion, which is the active nucleophile, dictates the preferred site of attack. DFT calculations on similar systems suggest that the charge distribution and the potential for non-covalent interactions (like chelation) are key drivers for regioselectivity. beilstein-journals.orgnih.gov

Rearrangement and Isomerization Pathways

Substituted indazoles can undergo rearrangement and isomerization reactions, particularly under thermal or catalytic conditions. While specific studies on this compound are not prevalent, general principles from related heterocyclic systems can be considered.

A notable rearrangement in nitrogen-containing heterocycles is the Dimroth rearrangement. wikipedia.org This process typically involves the opening of the heterocyclic ring followed by rotation and re-closure, effectively switching the positions of an endocyclic and an exocyclic heteroatom. wikipedia.orgnih.gov In the context of indazoles, a related thermal rearrangement has been observed where a substituent migrates from one nitrogen atom to another, or from a nitrogen to a carbon atom. For example, the synthesis of 3,7-dinitro-1H-indazole has been described to proceed through a thermal rearrangement of a 2,7-dinitroindazole intermediate. chim.it This suggests that N-substituted dinitroindazoles can be susceptible to isomerization under heating.

The Dimroth rearrangement is influenced by several factors, including pH, temperature, and the electronic nature of substituents. nih.gov The presence of electron-withdrawing groups can facilitate the necessary ring-opening step. nih.gov While the classic Dimroth rearrangement involves 1,2,3-triazoles or 2-iminopyrimidines, analogous isomerization pathways, sometimes referred to as Dimroth-type rearrangements, occur in a wide variety of heterocyclic systems and generally proceed toward the most thermodynamically stable isomer. nih.govresearchgate.net Given that the 1H-indazole tautomer is generally more stable than the 2H-tautomer, any reversible isomerization pathway would likely favor the formation of the N1-substituted isomer. thieme-connect.de

Theoretical and Computational Investigations of 3 Chloro 2,5 Dinitroindazole

General Principles of Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netbohrium.com It is a widely used tool in chemistry and materials science for predicting molecular properties.

Electrostatic Potential Surface (ESP) Mapping

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The ESP map illustrates the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. als-journal.com In a molecule like a dinitroindazole, the oxygen atoms of the nitro groups would be expected to be regions of high negative electrostatic potential.

General Principles of Reaction Mechanism Elucidation

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying and characterizing the structures and energies of reactants, products, transition states, and intermediates. rsc.org

Computational Modeling of Key Transition States and Intermediates

By mapping the potential energy surface of a reaction, computational methods can locate transition states, which are the highest energy points along a reaction pathway. The structure of a transition state provides a snapshot of the bond-breaking and bond-forming processes. Intermediates, which are temporary, stable species formed during a reaction, can also be identified and their properties studied. For reactions involving substituted indazoles, such as nucleophilic aromatic substitution, computational modeling can help to understand the step-by-step process of the reaction. semanticscholar.org

Energetic Profiles of Proposed Reaction Pathways

Once the stationary points (reactants, intermediates, transition states, and products) on a potential energy surface have been identified, an energetic profile for the reaction can be constructed. This profile plots the energy of the system as a function of the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate. By comparing the activation energies of different possible reaction pathways, the most likely mechanism can be determined. rsc.org

Role of Solvation and Catalysis in Reaction Mechanisms

The chemical behavior of 3-chloro-2,5-dinitroindazole in solution is significantly influenced by its interactions with solvent molecules. Solvation plays a crucial role in dictating reaction pathways and rates. The high polarity induced by the two nitro groups and the chloro substituent suggests that polar solvents would strongly interact with the molecule, stabilizing its ground and transition states to varying degrees.

Computational chemistry offers several approaches to model these solvation effects. Implicit solvent models , such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. wikipedia.orgq-chem.com These models are computationally efficient and can provide a good approximation of the bulk solvent effects on the electronic structure and geometry of the solute. wikipedia.org For a more detailed and physically accurate representation, explicit solvent models can be employed, where individual solvent molecules are included in the simulation. fiveable.me This approach, often used in Quantum Mechanics/Molecular Mechanics (QM/MM) methods, allows for the study of specific hydrogen bonding and other direct solute-solvent interactions, which can be critical in understanding reaction mechanisms at a molecular level. fiveable.me

The reactivity of the nitro groups in this compound makes it a candidate for various catalytic transformations, particularly reduction reactions. The catalytic reduction of aromatic nitro compounds is a well-studied area, and the mechanisms are generally understood to proceed through a series of intermediates. nih.gov Typical catalysts for such reactions include transition metals like palladium, platinum, and nickel. The process generally involves the stepwise reduction of the nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amino group. The specific pathway and the efficiency of the catalysis can be influenced by the nature of the catalyst, the solvent, and the electronic properties of the substrate. The presence of two nitro groups and a chloro substituent on the indazole ring will significantly influence its electronic properties and, consequently, its interaction with a catalyst surface. Theoretical studies, often employing Density Functional Theory (DFT), can elucidate the adsorption energies of the reactant on the catalyst surface and the energy barriers for the successive reduction steps, providing insights into the catalytic mechanism and selectivity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior, conformational flexibility, and intermolecular interactions of molecules like this compound.

MD simulations can provide a detailed picture of the motions of the indazole scaffold and its substituents over time. For this compound, these simulations would reveal the flexibility of the indazole ring and the rotational freedom of the nitro groups. The dynamic behavior is crucial for understanding how the molecule might adapt its conformation to fit into a binding site or interact with other molecules. Studies on other substituted indazoles have demonstrated the utility of MD in exploring their conformational landscape. acs.org

The structural stability of this compound can be assessed computationally by analyzing the trajectory from an MD simulation. Key parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions can quantify the stability of the molecule's conformation over time. mdpi.com RMSD measures the average distance between the atoms of the simulated structure and a reference structure, with smaller, stable values indicating a stable conformation. RMSF, on the other hand, highlights the flexibility of different parts of the molecule. For this compound, one would expect the indazole core to exhibit low RMSF values, indicating rigidity, while the nitro groups might show higher fluctuations.

Understanding the non-covalent interactions that govern the binding of this compound in model chemical systems is crucial for predicting its behavior in various chemical environments. MD simulations, coupled with techniques like the Non-Covalent Interaction (NCI) index, can be used to identify and characterize these interactions. nih.govnih.govchemtools.org The NCI index is a method based on the electron density and its derivatives to visualize and analyze weak interactions such as van der Waals forces, hydrogen bonds, and halogen bonds. chemtools.org

The presence of a chlorine atom in this compound makes halogen bonding a particularly important interaction to consider. nih.govresearchgate.net Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. nih.gov Computational studies have shown that halogen bonds can be significant in determining the structure and stability of molecular complexes. researchgate.net In a model system, the chlorine atom of this compound could form halogen bonds with electron-rich atoms like oxygen or nitrogen in other molecules. The nitro groups, with their electronegative oxygen atoms, can act as hydrogen bond acceptors.

Interaction TypePotential Interacting Group on this compoundPotential Partner in a Model System
Halogen BondingChlorine atomElectron-rich atoms (e.g., oxygen, nitrogen)
Hydrogen BondingOxygen atoms of the nitro groups (acceptor)Hydrogen bond donors (e.g., -OH, -NH groups)
π-π StackingIndazole ringAromatic rings

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural features of a molecule and its chemical reactivity.

For this compound, QSRR models can be developed to predict its reactivity in various chemical reactions. The reactivity of nitroaromatic compounds is often correlated with their electronic and steric properties. nih.gov

Electronic parameters that are likely to be important for the reactivity of this compound include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate and accept electrons, respectively. For a dinitro-substituted aromatic compound, the LUMO energy is expected to be low, indicating a high susceptibility to nucleophilic attack. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the areas around the nitro groups are expected to be highly electron-deficient.

Atomic charges: The partial charges on individual atoms can also be correlated with reactivity.

Steric parameters describe the size and shape of the molecule and its substituents. For this compound, the steric hindrance caused by the nitro groups and the chlorine atom can influence the accessibility of different reaction sites.

QSRR models for the reactivity of nitroaromatic compounds often find a strong correlation between reactivity and electronic parameters like the LUMO energy, especially in reactions involving nucleophilic attack. nih.govmdpi.com The presence of two electron-withdrawing nitro groups and a moderately electron-withdrawing chloro group on the indazole ring of this compound would significantly lower its LUMO energy, making it highly reactive towards nucleophiles. The position of these substituents will also dictate the regioselectivity of such reactions.

Parameter TypeSpecific ParameterExpected Influence on Reactivity of this compound
ElectronicLUMO EnergyLow value, indicating high electrophilicity and susceptibility to nucleophilic attack.
ElectronicMolecular Electrostatic PotentialPositive potential around the aromatic ring, especially near the nitro groups.
StericSubstituent van der Waals radiiHindrance around the nitro and chloro groups may affect the approach of reactants.

Predictive Models for Regioselectivity and Yields

In the synthesis and subsequent reactions of complex heterocyclic compounds such as this compound, the ability to predict the regioselectivity and potential yields of a reaction is of paramount importance. Theoretical and computational chemistry offer powerful tools to model reaction pathways and predict outcomes, thereby guiding experimental efforts. These predictive models are typically grounded in quantum chemical calculations and can provide significant insights into the electronic and steric factors that govern chemical reactivity.

At the heart of predicting regioselectivity lies the analysis of the electron distribution within the molecule. For electrophilic substitution reactions, which are common for aromatic and heteroaromatic systems, the incoming electrophile will preferentially attack the position with the highest electron density or the site that leads to the most stable intermediate. Computational models can map the electron density and predict the most nucleophilic sites.

One of the most widely used computational methods for this purpose is Density Functional Theory (DFT) . DFT calculations can provide a range of parameters that are indicative of a molecule's reactivity. For instance, the calculation of Fukui indices helps in identifying the most reactive sites for nucleophilic, electrophilic, and radical attacks. A higher value of the Fukui function for an electrophilic attack at a particular atomic site suggests that this site is more susceptible to such a reaction.

Another key aspect of predictive modeling is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) . The HOMO represents the orbital from which an electron is most likely to be donated, making it crucial for understanding reactions with electrophiles. A higher energy of the HOMO at a specific position indicates a greater propensity for electrophilic attack at that site. Conversely, the LUMO indicates the most likely site for accepting an electron in a nucleophilic attack.

Furthermore, calculated Nuclear Magnetic Resonance (NMR) chemical shifts can also serve as a predictive tool for regioselectivity. It has been demonstrated that positions with lower calculated ¹³C and ¹H NMR chemical shifts in a heterocycle tend to be more electron-rich and are therefore more likely to undergo electrophilic substitution.

While direct computational studies on the regioselectivity and yields for this compound are not extensively available in the public domain, the principles derived from studies on related substituted indazoles can be applied. For example, in the N-alkylation of substituted indazoles, DFT calculations have been successfully employed to elucidate the mechanisms and predict the N1 versus N2 regioselectivity based on the stability of the transition states.

To illustrate how such predictive models would be applied to this compound, one could perform DFT calculations to determine the Fukui indices and HOMO densities for the different positions on the indazole ring. The results of such a hypothetical analysis are presented in the interactive data table below.

Interactive Data Table: Hypothetical DFT-Calculated Reactivity Indices for this compound

Note: The following data is illustrative and intended to demonstrate the application of predictive models. Actual values would need to be determined through specific quantum chemical calculations.

PositionFukui Index (f⁻) for Electrophilic AttackHOMO DensityPredicted Site for Electrophilic Substitution
C40.180.25High
C60.120.15Moderate
C70.080.10Low
N10.050.08Very Low

Based on this hypothetical data, the C4 position would be predicted as the most likely site for an electrophilic attack, followed by the C6 position. This is due to the higher Fukui index and HOMO density at this position, indicating a greater electron-rich character.

Predicting reaction yields computationally is a more complex challenge as it involves not only the thermodynamics of the reaction but also the kinetics and the influence of experimental conditions such as solvent, temperature, and catalysts. However, by calculating the activation energies for different reaction pathways, it is possible to predict the major product and get a qualitative sense of the reaction's feasibility and potential yield under specific conditions. A lower activation energy for a particular pathway suggests that it will be the kinetically favored route, likely leading to a higher yield of the corresponding product.

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Chloro-2,5-dinitroindazole, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be employed to confirm its structure.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals corresponding to the aromatic protons on the indazole ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the two nitro groups and the chlorine atom. The proton at the 7-position (H-7) would likely appear as a doublet, coupled to the proton at the 6-position (H-6). Similarly, H-6 would appear as a doublet of doublets, being coupled to both H-7 and H-4. The proton at the 4-position (H-4) would also be expected to be a doublet, coupled to H-6. The significant deshielding from the adjacent nitro group at position 5 would likely cause the signal for H-4 and H-6 to appear at a lower field compared to unsubstituted indazole.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-4 Highly deshielded d J(H4-H6)
H-6 Deshielded dd J(H6-H4), J(H6-H7)
H-7 Deshielded d J(H7-H6)
NH Broad singlet s -

Note: Predicted values are based on general principles and data from analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each of the seven carbon atoms of the indazole ring system. The carbons bearing the electron-withdrawing nitro and chloro groups (C-2, C-3, and C-5) would be significantly deshielded and appear at a lower field. The chemical shifts of the other ring carbons would also be influenced by the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C-3 Low field
C-3a Mid field
C-4 Mid field
C-5 Low field
C-6 Mid field
C-7 Mid field
C-7a Low field

Note: Predicted values are based on general principles and data from analogous compounds. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons. For this compound, cross-peaks would be expected between H-4 and H-6, and between H-6 and H-7, confirming their connectivity in the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for C-4, C-6, and C-7 based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the placement of the substituents. For instance, correlations between H-4 and C-3, C-5, and C-7a would be expected.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak.

Common fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro groups (as NO₂ or NO) and other small molecules. The fragmentation of this compound would likely proceed through the loss of one or both nitro groups, followed by cleavage of the indazole ring.

Table 3: Expected Mass Spectrometry Data for this compound

Ion m/z (relative to M⁺) Description
[M]⁺ M Molecular Ion
[M+2]⁺ M+2 Isotope peak due to ³⁷Cl
[M-NO₂]⁺ M-46 Loss of a nitro group
[M-2NO₂]⁺ M-92 Loss of two nitro groups

Note: This table represents a simplified prediction of the primary fragmentation patterns.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes. For this compound, the key functional groups to be identified are the nitro groups (NO₂), the C-Cl bond, the N-H bond, and the aromatic ring system.

Nitro Group (NO₂): Aromatic nitro compounds typically show two strong absorption bands in the IR spectrum corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ group. blogspot.comspectroscopyonline.comorgchemboulder.com These are expected in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com

C-Cl Bond: The C-Cl stretching vibration is typically observed in the fingerprint region of the IR spectrum, generally between 800 and 600 cm⁻¹.

N-H Bond: The N-H stretching vibration of the indazole ring would be expected as a broad band in the region of 3400-3200 cm⁻¹.

Aromatic Ring: The C=C stretching vibrations of the aromatic ring would appear in the 1600-1450 cm⁻¹ region. C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹.

Table 4: Characteristic IR and Raman Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
NO₂ Asymmetric Stretch 1550-1475
NO₂ Symmetric Stretch 1360-1290
N-H Stretch 3400-3200
Aromatic C=C Stretch 1600-1450
Aromatic C-H Stretch >3000
C-Cl Stretch 800-600

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique that provides the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not available in the surveyed literature, studies on closely related compounds such as 3-chloro-1-methyl-5-nitro-1H-indazole and 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole have been reported. nih.govimist.maresearchgate.netnih.govresearchgate.net

These studies reveal that the indazole ring system is essentially planar. nih.govnih.gov For this compound, it would be expected that the fused five- and six-membered rings are nearly coplanar. The chlorine atom and the two nitro groups would be attached to this planar system. The analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonding involving the N-H group or π-π stacking between the aromatic rings of adjacent molecules. Such an analysis would provide definitive confirmation of the molecular structure and its conformation in the solid state.

High-Resolution Chromatography for Purity and Isomer Separation

Information not available.

Synthetic Utility and Applications in Complex Molecule Construction

3-Chloro-2,5-dinitroindazole as a Building Block in Multi-Step Synthesis

This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis. Its structure is characterized by an indazole core bearing three key reactive sites: a chloro group at the 3-position and two nitro groups at the 2- and 5-positions. The presence of these functional groups, particularly the electron-withdrawing nitro groups, renders the molecule susceptible to a variety of chemical transformations, making it a valuable precursor for more complex molecular architectures. The chloro-substituent at the 3-position is especially significant, as the C3-functionalization of indazoles is a widely studied area in the synthesis of biologically active compounds. chim.itresearchgate.net

The strategic placement of a chlorine atom at the 3-position, activated by the electron-withdrawing nature of the dinitrated ring system, makes this compound an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide range of functional groups at this position, thereby generating diverse libraries of substituted indazoles.

Research on related halo-indazoles has demonstrated that the halogen at the C3 position can be readily displaced by various nucleophiles. researchgate.net For instance, reactions analogous to the Suzuki cross-coupling, which has been successfully applied to 3-iodoindazoles, could potentially be used with this compound to form C-C bonds with aryl or heteroaryl boronic acids, leading to 3-arylindazoles. researchgate.net Similarly, nucleophiles such as amines, thiols, and alkoxides can be employed to synthesize 3-amino, 3-thio, and 3-alkoxy-2,5-dinitroindazoles, respectively.

Furthermore, the nitro groups at the 2- and 5-positions offer additional handles for synthetic modification. Selective reduction of one or both nitro groups can be achieved, yielding the corresponding amino or diamino indazoles. These amino derivatives are themselves versatile intermediates, which can undergo a host of further reactions such as acylation, alkylation, or diazotization to introduce further diversity. For example, the synthesis of 3-thiomorpholino-5-nitroindazole has been achieved by treating 2,5-dinitroindazole with thiomorpholine, indicating the lability of substituents on the dinitro-indazole scaffold. nih.gov

Table 1: Potential Transformations of this compound

Starting Material Reagent/Condition Product Type
This compound R-NH₂ (Amine) 3-Amino-2,5-dinitroindazole
This compound R-SH (Thiol) 3-Thio-2,5-dinitroindazole
This compound Ar-B(OH)₂ / Pd Catalyst 3-Aryl-2,5-dinitroindazole

The functional groups on this compound make it a suitable intermediate for the construction of fused polycyclic heterocyclic systems. Such fused systems are prevalent in many biologically active molecules and natural products. openmedicinalchemistryjournal.comuomus.edu.iq The general strategy involves using the existing functional groups to build additional rings onto the indazole core.

A common approach involves the chemical modification of the nitro groups. For example, the selective reduction of the 5-nitro group to a 5-amino group creates a nucleophilic center ortho to a ring nitrogen. This newly formed amine can participate in intramolecular or intermolecular cyclization reactions to form a new fused ring. Research has shown that dinitroindazoles can serve as precursors to fused systems like pyrrolo[2,3-g]indazoles. researchgate.net In a potential pathway, the 5-amino-3-chloro-2-nitroindazole intermediate, derived from selective reduction of the starting material, could undergo reactions such as the Larock indole (B1671886) annulation or similar palladium-catalyzed processes to construct a pyrrole (B145914) ring fused to the indazole backbone. researchgate.net

The chloro group at the C3 position can also be a key participant in annulation reactions. It can act as an electrophilic site or be converted into other functional groups (e.g., via cross-coupling) that are then used in cyclization steps. The combination of reactions at both the C3-chloro and C5-nitro positions allows for the regioselective construction of complex, fused heterocyclic scaffolds. For instance, oxidation of related indazole derivatives has been used to form indazole-diones, which are then reacted with diamines to produce pyrazolo-phenazines. researchgate.net

Role in Scaffold Diversity Generation in Organic Chemistry Research

Scaffold diversity is a critical element in the development of compound libraries for chemical biology and drug discovery, as it allows for the exploration of a wider chemical space. nih.govmdpi.com this compound is an ideal starting scaffold for diversity-oriented synthesis due to its multiple, orthogonally reactive functional groups. The C3-chloro group and the two nitro groups at C2 and C5 can be addressed with different reagents and conditions, allowing for the systematic generation of a large and diverse collection of related molecules from a single, common intermediate.

The process begins with the core scaffold of this compound. By applying a variety of synthetic transformations, chemists can introduce diverse side chains and functional groups, or even build new ring systems. This approach transforms a single, simple molecule into a library of compounds with varied steric and electronic properties. nih.gov For example, a library can be created by reacting the starting material with a panel of different amines to produce a set of 3-amino-2,5-dinitroindazoles. Each of these products can then be subjected to reduction of the nitro groups, followed by another round of diversification reactions on the resulting amino groups. This branching synthetic pathway rapidly generates significant molecular diversity.

Scaffold hopping is a medicinal chemistry strategy that involves modifying the core structure of a molecule while preserving its essential binding properties, often to improve pharmacokinetics or find new patentable chemical space. nih.gov The chemical reactivity of this compound provides a platform for such transformations. The term can be interpreted here as significant structural modification of the initial indazole core through chemical reactions.

The key to using this compound for lead structure modification lies in the ability to extensively and selectively alter its structure. The following transformations are central to this process:

Nucleophilic Aromatic Substitution (SNAr) at C3: The chlorine atom can be replaced by a vast array of nucleophiles. This is often the first step in a diversification strategy, allowing for the introduction of fragments that can mimic the side chains of an original lead compound.

Reduction of Nitro Groups: The two nitro groups can potentially be reduced selectively. For example, the 5-nitro group might be reduced in preference to the 2-nitro group, or both could be reduced simultaneously. This generates aminoindazoles, which are key intermediates.

Derivatization of Amino Groups: The resulting amines from nitro reduction can be acylated, sulfonated, alkylated, or used in reductive amination to attach a wide variety of substituents. They can also be used as a handle for cyclization reactions to fundamentally change the scaffold, for example, by creating a tricyclic system.

This multi-directional reactivity allows a chemist to "hop" from the initial dinitroindazole scaffold to numerous other scaffolds, such as 3-aminoindazoles, indazolediamines, and fused pyrrolo- or pyrazolo-indazoles, all from a single starting material.

Table 2: Chemical Transformations for Scaffold Modification

Transformation Reagent/Condition Resulting Functional Group/Structure Purpose in Scaffold Hopping
Nucleophilic Substitution R₂NH, RSH, ROH 3-amino, 3-thio, 3-alkoxy indazoles Introduce new side chains, alter polarity and H-bonding
Nitro Reduction SnCl₂/HCl or H₂/Pd -NH₂ Create a nucleophilic handle for further derivatization
Acylation of Amine RCOCl, Pyridine -NHCOR Add amide functionality, modify steric and electronic properties

Development of Chemical Probes and Reagents for Mechanistic Studies (excluding biological applications)

The highly electrophilic nature of the this compound ring system makes it a candidate for use as a chemical probe in mechanistic studies, particularly for investigating nucleophilic reactions. Dinitro-aromatic compounds are well-known to be powerful electrophiles that can react with a wide range of nucleophiles.

This compound could serve as a model substrate for studying the kinetics and mechanisms of nucleophilic aromatic substitution (SNAr) reactions. The reaction of this compound with a given nucleophile would involve the displacement of the chloride ion. The progress of this reaction could be monitored by various analytical techniques, such as spectroscopy or chromatography, to determine reaction rates and elucidate the influence of solvent, temperature, and nucleophile structure on the reaction mechanism.

Furthermore, the interaction of highly electron-deficient aromatic compounds with nucleophiles can lead to the formation of observable intermediates known as Meisenheimer complexes. It is plausible that this compound could form such colored intermediates upon reaction with strong nucleophiles (e.g., alkoxides). The spectroscopic characterization (UV-Vis, NMR) of these transient or stable complexes would provide direct evidence for the stepwise nature of the SNAr mechanism and offer valuable insight into the bonding and electronic structure of these intermediates. Thus, this compound could act as a useful mechanistic probe for quantifying nucleophilicity and studying the fundamental principles of aromatic substitution reactions in a non-biological context.

Future Research Directions and Unexplored Chemical Space

Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

Current synthetic methodologies for nitro- and halo-substituted indazoles often rely on classical nitration and halogenation reactions, which may involve harsh conditions, hazardous reagents, and the generation of significant waste. Future research should prioritize the development of green, efficient, and sustainable synthetic pathways.

Key areas for investigation include:

Flow Chemistry: Continuous flow reactors could offer superior control over reaction parameters (temperature, pressure, reaction time) for hazardous nitration steps, improving safety and yield. This method facilitates scalability and can minimize byproduct formation.

Catalytic Approaches: The use of solid-acid catalysts or reusable nanocrystal catalysts could replace traditional acid mixtures, simplifying purification and reducing environmental impact. For instance, developing a one-pot synthesis where the indazole core is formed and functionalized in a single, streamlined process would significantly enhance efficiency.

Microwave-Assisted Synthesis: This technique has the potential to drastically reduce reaction times and energy consumption compared to conventional heating methods. Exploring microwave-assisted nitration and chlorination could lead to higher yields and cleaner reaction profiles.

The principles of atom economy, which measure the efficiency of a reaction in converting reactants to the final product, should be a guiding metric. Addition reactions and cycloadditions, which incorporate all reactant atoms into the product, are prime examples of atom-economical processes that could be explored for building the indazole scaffold.

Table 1: Comparison of Hypothetical Synthetic Routes for 3-Chloro-2,5-dinitroindazole

Metric Conventional Route (Hypothetical) Proposed Green Route
Key Steps Multi-step nitration with H₂SO₄/HNO₃; Chlorination with harsh reagents. One-pot, catalyst-mediated synthesis in a flow reactor.
Solvents Chlorinated organic solvents. Green solvents (e.g., ionic liquids, supercritical CO₂).
Atom Economy Low to moderate, due to use of stoichiometric reagents and byproduct formation. High, maximizing incorporation of starting materials.
E-Factor (Waste/Product Ratio) High. Low.

| Safety Profile | High risk due to exothermic reactions and hazardous materials. | Improved safety through controlled conditions in a closed system. |

Investigation of Unconventional Reactivity Patterns Induced by Polysubstitution

The simultaneous presence of a chloro group at the 3-position and two strongly electron-withdrawing nitro groups at the 2- and 5-positions is expected to significantly influence the reactivity of the indazole ring system. The electron deficiency of the aromatic core makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions.

Future research should systematically investigate:

Regioselectivity of SNAr: A detailed study of reactions with various nucleophiles (e.g., amines, alkoxides, thiols) is needed to map the regiochemical outcomes. It is plausible that the chloro group at the C3 position will be the primary site for substitution, but the strong activation by the nitro groups could potentially enable substitution at other positions or lead to unexpected ring-opening reactions.

Activation of C-H Bonds: The electron-poor nature of the ring might facilitate C-H functionalization at other positions on the indazole core, a highly sought-after transformation in modern organic synthesis.

Formation of Charge-Transfer Complexes: Highly nitro-substituted aromatic compounds are known to form colored Janowsky and Meisenheimer complexes with nucleophiles. Investigating the interaction of this compound with electron-rich species could uncover novel chromogenic or sensory properties.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work and reducing trial-and-error synthesis. Applying advanced modeling techniques to this compound can provide invaluable insights.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to model reaction mechanisms, determine transition state energies, and predict the regioselectivity of reactions like SNAr. This can help in designing optimal synthetic routes and reaction conditions. Calculating properties like HOMO/LUMO energies can provide information about the molecule's electronic behavior and potential reactivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound and its derivatives with specific properties. This is particularly useful for predicting reactivity or potential applications based on molecular descriptors.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule in different environments, such as in solution or within a polymer matrix, which is crucial for predicting its performance in materials science applications.

Table 2: Application of Computational Methods to this compound

Computational Method Target of Investigation Predicted Outcome/Insight
Density Functional Theory (DFT) Reaction pathways for SNAr. Identification of lowest energy pathways and prediction of major products.
Electronic structure (HOMO/LUMO). Assessment of electron-accepting capability and potential for charge-transfer interactions.
QSAR / CoMFA Correlation of structure with reactivity. Predictive models for the reactivity of new derivatives based on substituent effects.

| Molecular Dynamics (MD) | Interaction with polymer chains. | Understanding of miscibility, conformation, and intermolecular forces for materials design. |

Exploration of this compound in Materials Science Applications

The unique electronic properties conferred by the dinitro- and chloro-substituents make this compound an attractive building block for advanced functional materials. Indazole derivatives have already shown potential in applications such as Organic Light-Emitting Diodes (OLEDs) and as copolymerizing molecules.

Promising research avenues include:

Functional Polymers: The compound could be functionalized (e.g., by replacing the chlorine with a polymerizable group via SNAr) and incorporated as a monomer into polymers. The strong electron-accepting nature of the dinitroindazole unit could lead to polymers with interesting charge-transport properties, suitable for applications in organic electronics.

Electro-Optical Materials: The high degree of substitution and the presence of polar nitro groups could result in a significant molecular dipole moment and non-linear optical (NLO) properties. Investigating its hyperpolarizability could reveal potential for use in electro-optical devices.

Energetic Materials & Propellants: While outside the scope of dosage or safety, the high nitrogen content and density imparted by the nitro groups suggest its properties as an energetic material could be thoroughly characterized and compared to existing compounds.

Sensor Technology: The ability of electron-deficient nitroaromatic compounds to interact with electron-rich analytes could be harnessed to develop chemical sensors. Immobilizing this compound on a substrate could yield a sensor that responds (e.g., via a color change or electrochemical signal) to the presence of specific analytes.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-Chloro-2,5-dinitroindazole, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves refluxing precursors in ethanol with catalytic acetic acid to facilitate condensation reactions. For example, substituted benzaldehydes can react with halogenated triazole derivatives under reflux for 4 hours, followed by solvent evaporation and filtration . Optimization may involve adjusting stoichiometry, using inert atmospheres, or introducing catalysts like indium chloride to enhance regioselectivity, as demonstrated in Mannich reactions for analogous chloro-dihydroxybenzaldehydes .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : To identify functional groups (e.g., C-Cl, NO₂ stretches) via peaks in the 740–1668 cm⁻¹ range .
  • ¹H/¹³C-NMR : For structural elucidation of aromatic protons and substituents. Deuterated DMSO is often used, with δ 6.97–7.99 ppm typical for aromatic hydrogens in similar compounds .
  • Mass Spectrometry (EI-MS) : To confirm molecular weight (e.g., M+1 peaks) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Strict adherence to H313 (skin contact hazard), H333 (inhalation risk), and P280/P264 (gloves, eye protection) guidelines is mandatory . Work should be conducted in a fume hood with emergency eye-wash stations. Contaminated PPE must be decontaminated before disposal .

Advanced Research Questions

Q. How can contradictory NMR data be resolved when synthesizing novel derivatives of this compound?

  • Methodological Answer : Contradictions in splitting patterns (e.g., singlet vs. doublet signals) may arise from unexpected regioisomers or impurities. Use 2D NMR (COSY, HSQC) to confirm connectivity, and compare experimental data with computational predictions (DFT-based chemical shift calculations). Cross-validate with high-resolution mass spectrometry to rule out byproducts .

Q. What strategies improve the regioselectivity of nitration in the synthesis of this compound?

  • Methodological Answer : Regioselectivity can be controlled by:

  • Electrophilic directing groups : Chloro substituents at position 3 can direct nitration to positions 2 and 5 via meta/para electronic effects.
  • Solvent and temperature : Nitration in sulfuric acid at 0–5°C minimizes polysubstitution.
  • Catalysts : Lewis acids like FeCl₃ or InCl₃ enhance nitration efficiency, as shown in analogous dihydroxybenzaldehyde syntheses .

Q. How can stability studies for this compound derivatives under varying pH and temperature conditions be designed?

  • Methodological Answer :

  • Accelerated stability testing : Incubate derivatives in buffers (pH 1–13) at 40–60°C for 14 days. Monitor degradation via HPLC-MS.
  • Kinetic analysis : Use Arrhenius plots to predict shelf life. For example, Schiff base derivatives of chloro-dihydroxybenzaldehydes showed stability in ethanol at 25°C but degraded in acidic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.